N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
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Overview
Description
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitroaniline moiety, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide typically involves the reaction of 4-nitroaniline with trichloroacetyl chloride to form an intermediate, which is then reacted with benzoyl chloride to yield the final product. The reaction conditions often require the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Step 1: 4-nitroaniline + trichloroacetyl chloride → intermediate
Step 2: Intermediate + benzoyl chloride → this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Hydrolysis: Acidic or basic aqueous solutions
Major Products Formed
Reduction: N-[2,2,2-trichloro-1-(4-aminoanilino)ethyl]benzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: Benzoic acid and 4-nitroaniline
Scientific Research Applications
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide can be compared with other similar compounds, such as:
- 2-methyl-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 3-iodo-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide
- 4-F-N-[2,2,2-trichloro-1-(((4-nitroanilino)carbothioyl)amino)ethyl]benzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide or nitroaniline moieties
Conclusion
This compound is a versatile compound with a range of applications in scientific research. Its unique chemical structure allows it to participate in various reactions, making it a valuable reagent in organic synthesis. Additionally, its potential biological activity makes it an interesting candidate for further investigation in the fields of biology and medicine.
Biological Activity
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity.
Chemical Structure and Properties
The compound's molecular structure is characterized by the following features:
- Molecular Formula : C15H12Cl3N3O3
- Molecular Weight : 447.7 g/mol
- IUPAC Name : this compound
This structure includes a trichloroethyl group and a nitroaniline moiety, which are crucial for its biological activity.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to significant antitumor effects, making this compound a candidate for cancer therapy .
- Cell Signaling Interference : It may interact with signaling pathways such as the MAPK/ERK pathway, affecting cell growth and differentiation .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic properties against various cancer cell lines. For instance:
- Study on Cancer Cell Lines : In vitro tests showed that the compound significantly inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective concentrations for treatment .
Comparative Activity with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Trichloroethyl + Nitroaniline | Strong DHFR inhibition | Potential antitumor agent |
4-Amino-N-(2-chloroethyl)-benzamide | Chloroethyl group | Moderate DHFR inhibition | Lacks trichloro substituents |
N-(4-Nitrophenyl)-N'-methylurea | Urea derivative | Antitumor activity | Different mechanism of action |
Case Study 1: Inhibition of Dihydrofolate Reductase
A significant study focused on the interaction of this compound with DHFR. Molecular docking simulations revealed that the compound forms stable complexes with the active site of DHFR, suggesting a strong binding affinity that could be exploited for therapeutic applications .
Case Study 2: Cytotoxicity in Cancer Models
In another study involving various cancer models, this compound demonstrated dose-dependent cytotoxicity. The results indicated that at higher concentrations, the compound induced apoptosis in cancer cells through caspase activation pathways .
Properties
Molecular Formula |
C15H12Cl3N3O3 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide |
InChI |
InChI=1S/C15H12Cl3N3O3/c16-15(17,18)14(20-13(22)10-4-2-1-3-5-10)19-11-6-8-12(9-7-11)21(23)24/h1-9,14,19H,(H,20,22) |
InChI Key |
MGAXVCYXLQXMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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